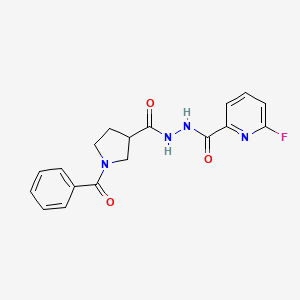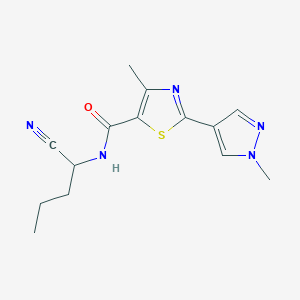
N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide” is a complex organic compound that contains several functional groups including a cyanobutyl group, a methyl group, a pyrazolyl group, a thiazole ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyanobutyl group could be introduced through a cyanoacetylation reaction . The pyrazolyl group could be synthesized from 5-amino-pyrazoles . The thiazole ring could be formed through a cyclization reaction . The carboxamide group could be introduced in the final step through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of nitrogen in the pyrazolyl group and the thiazole ring would likely result in the formation of multiple tautomers .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the cyanobutyl group could undergo reactions with nucleophiles . The pyrazolyl group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Agents
N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide and related compounds have been explored for their potential in various scientific research applications, particularly in the synthesis of imaging agents for positron emission tomography (PET). For example, compounds synthesized from related chemical structures have been developed as potential PET agents for imaging of enzymes involved in neuroinflammation, indicating their potential utility in neuroscientific research and the diagnosis of neurodegenerative diseases (Xiaohong Wang et al., 2018). This involves the synthesis of complex molecules that can bind to specific enzymes or receptors in the brain, allowing for the visualization of biological processes associated with inflammation and potentially aiding in the early detection of conditions like Alzheimer's disease.
Antiviral and Anticancer Applications
Compounds with a similar structure have been investigated for their antiviral and anticancer activities. Thiazole derivatives, for instance, have shown promise in the development of new therapeutic agents. Studies have revealed the synthesis of thiazole C-nucleosides demonstrating potential antiviral activity against various viruses, including herpes and parainfluenza, as well as inhibitory effects on purine nucleotide biosynthesis, which is crucial for DNA replication and repair in cancer cells (P. C. Srivastava et al., 1977). This research suggests that modifications of the thiazole ring, as seen in this compound, could lead to the development of new drugs with antiviral or anticancer properties.
Neuroinflammation and Microglia Imaging
Another significant application is in the imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with PET radiotracers specific for CSF1R. This application is particularly relevant for studying neuroinflammation and the role of microglia in various neuropsychiatric disorders (A. Horti et al., 2019). Such studies are crucial for understanding the mechanisms underlying diseases like Alzheimer's, Parkinson's, and traumatic brain injury, and for developing targeted therapies.
Supramolecular Gelators and Chemical Synthesis
Research into N-(thiazol-2-yl)benzamide derivatives, which are structurally related to this compound, has explored their use as supramolecular gelators. These studies focus on the role of methyl functionality and non-covalent interactions in gelation behavior, which has implications for materials science and the development of novel materials with specific physical properties (P. Yadav & Amar Ballabh, 2020). This research contributes to the broader field of supramolecular chemistry, where the assembly of molecules into ordered structures is used to create new materials with unique characteristics.
Wirkmechanismus
Target of Action
Similar compounds with cyano substituents have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
It can be inferred from similar compounds that it may interact with its target, the ryr, and activate it . This activation could lead to changes in the target, potentially disrupting its normal function.
Result of Action
Based on its potential target, it can be inferred that activation of the ryr could disrupt normal cellular processes, potentially leading to the death of the insect cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-4-5-11(6-15)18-13(20)12-9(2)17-14(21-12)10-7-16-19(3)8-10/h7-8,11H,4-5H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIHPWYYFIXIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(N=C(S1)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
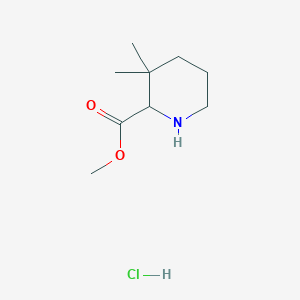
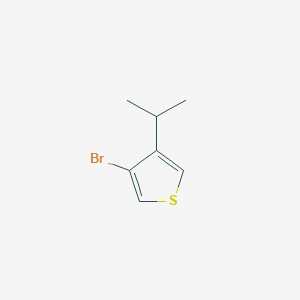
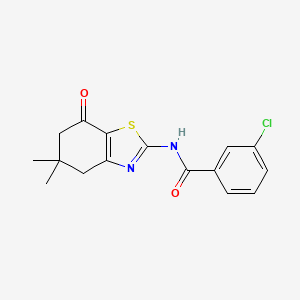
![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)

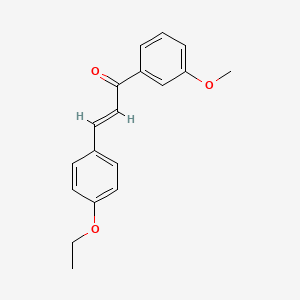
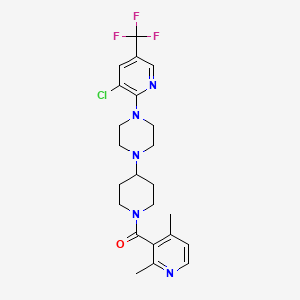
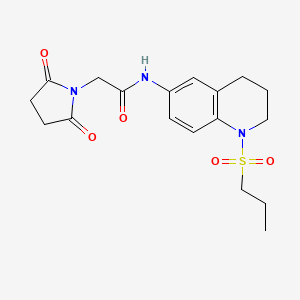

![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2935808.png)
![Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2935809.png)
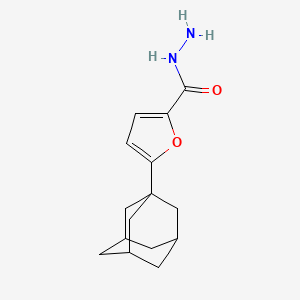
![3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2935811.png)
